molecular formula C12H10N2O3 B12442397 2-Formyl-5-(3-oxomorpholino)benzonitrile

2-Formyl-5-(3-oxomorpholino)benzonitrile

Cat. No.: B12442397
M. Wt: 230.22 g/mol
InChI Key: WTIYRPRIWOBZMF-UHFFFAOYSA-N
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Description

2-Formyl-5-(3-oxomorpholino)benzonitrile is an organic compound with the molecular formula C11H10N2O3. It is a derivative of benzonitrile and contains both a formyl group and a morpholino group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-5-(3-oxomorpholino)benzonitrile typically involves the reaction of 2-formylbenzonitrile with morpholine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for large-scale production. The product is then purified using standard industrial purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Formyl-5-(3-oxomorpholino)benzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Formyl-5-(3-oxomorpholino)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Formyl-5-(3-oxomorpholino)benzonitrile involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The morpholino group can enhance the compound’s solubility and facilitate its transport within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Formyl-5-(3-oxomorpholino)benzonitrile is unique due to the presence of both the formyl and morpholino groups, which confer distinct chemical and physical properties. These functional groups make it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Properties

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

2-formyl-5-(3-oxomorpholin-4-yl)benzonitrile

InChI

InChI=1S/C12H10N2O3/c13-6-10-5-11(2-1-9(10)7-15)14-3-4-17-8-12(14)16/h1-2,5,7H,3-4,8H2

InChI Key

WTIYRPRIWOBZMF-UHFFFAOYSA-N

Canonical SMILES

C1COCC(=O)N1C2=CC(=C(C=C2)C=O)C#N

Origin of Product

United States

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